molecular formula C23H31N3O2 B5560651 2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol

2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol

Cat. No. B5560651
M. Wt: 381.5 g/mol
InChI Key: TXHHLPLCOGXLPV-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol” is a complex organic molecule. It appears to contain a pyridinium core, which is a common structure in many natural products and bioactive pharmaceuticals . The compound also seems to have a piperazinyl group, which is a common feature in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridinium core and the attachment of the piperazinyl group. Pyridinium salts, which are structurally similar to the core of this compound, can be synthesized through a variety of routes . The Suzuki–Miyaura cross-coupling reaction, which involves the use of organoboron reagents, could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridinium core and the piperazinyl group would likely contribute significantly to the overall structure of the molecule. In a structurally similar compound, it was found that the molecules are connected by N–H…O and N–H…N hydrogen bonds, forming infinite chains .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The Suzuki–Miyaura cross-coupling reaction, which involves the transfer of organoboron groups to palladium, could potentially be involved in reactions with this compound .

Scientific Research Applications

Synthesis and Chemical Behavior

Research on compounds containing piperazine and pyridinyl groups often focuses on their synthesis and chemical properties. For instance, studies on the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlight the chemical reactivity and potential applications of similar structures in medicinal chemistry and material science (Latif, Rady, & Döupp, 2003). Additionally, the degradation of aqueous piperazine in carbon dioxide capture research indicates the environmental and industrial relevance of piperazine-based compounds (Freeman, Davis, & Rochelle, 2010).

Potential Therapeutic Applications

The structural motifs present in 2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol are common in molecules with therapeutic potential. Research on the synthesis of carbon-14 labeled antihypertensives showcases the application of similar structures in drug development and pharmacokinetics (Hays, 1987). Moreover, compounds featuring piperazine and pyridinyl groups have been studied for their antimicrobial activities, demonstrating the versatility of these structural components in addressing various biological targets (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Environmental and Technological Applications

Piperazine-based compounds are also significant in environmental science, particularly in carbon dioxide capture technologies. The enhanced stability and efficiency of these compounds under industrial conditions suggest potential applications in mitigating environmental challenges (Liu, Chan, Tontiwachwuthikul, & Idem, 2019). Furthermore, the incorporation of piperazine as a dopant in electronic materials indicates its utility in improving the performance of devices like solar cells, highlighting its role in advancing renewable energy solutions (He et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with specific biological targets. In a structurally similar compound, it was found that the compound specifically inhibits the activity of tyrosine kinases, which are important in many cellular processes .

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-23(2,28)10-6-20-4-3-5-21(18-20)22(27)26-16-14-25(15-17-26)13-9-19-7-11-24-12-8-19/h3-5,7-8,11-12,18,28H,6,9-10,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHHLPLCOGXLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol

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